1-[(4-Butylphenyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound known for its unique structural properties
Preparation Methods
The synthesis of 1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the butylanilino, ethyl, and methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-BUTYLANILINO)-2-ETHYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
1-(4-BUTYLANILINO)-2-ISOPENTYL-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE: This compound has a similar structure but with an isopentyl group instead of an ethyl group.
1-(4-BUTYLANILINO)-3-PROPYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE: This analog has a propyl group in place of the ethyl group.
1-(4-BUTYLANILINO)-3-METHYLPYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE: This compound lacks the ethyl group, making it structurally simpler.
Properties
Molecular Formula |
C25H26N4 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(4-butylanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H26N4/c1-4-6-9-18-12-14-19(15-13-18)27-24-20(5-2)17(3)21(16-26)25-28-22-10-7-8-11-23(22)29(24)25/h7-8,10-15,27H,4-6,9H2,1-3H3 |
InChI Key |
ATOLTBVGBPRNOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CC |
Origin of Product |
United States |
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